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molecular formula C11H12N2O2 B8512912 5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 478149-12-1

5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B8512912
M. Wt: 204.22 g/mol
InChI Key: KXOAVWGIMVAJIO-UHFFFAOYSA-N
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Patent
US06911543B2

Procedure details

5-(1,3-Dioxolan-2-yl)-1H-pyrrolo[2,3-c]pyridine (C173) (1.05 g, 5.52 mmol) is dissolved in 20 mL THF in a dried flask under N2. 60% Sodium hydride (243 mg, 6.07 mmol) is added, the reaction is stirred 30 min, methyl iodide (360 μL, 5.8 mmol) is added, and the reaction is stirred overnight at rt. The reaction is concentrated in vacuo and the residue is partitioned between 10 mL saturated NaCl and CH2Cl2 (4×10 mL). The combined organic layer is dried over anhydrous K2CO3 and is concentrated in vacuo to a tan paste. The crude material is chromatographed over 50 g silica gel (230-400 mesh) eluting with 5% MeOH/CH2Cl2. The appropriate fractions are combined and concentrated to afford 5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrolo[2,3-c]pyridine (C175) (86% yield). HRMS (FAB) calculated for C11H12N2O2+H: 205.0977, found 205.0983.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
243 mg
Type
reactant
Reaction Step Two
Quantity
360 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:7]=[C:8]2[CH:14]=[CH:13][NH:12][C:9]2=[CH:10][N:11]=1.[H-].[Na+].[CH3:17]I>C1COCC1>[O:3]1[CH2:4][CH2:5][O:1][CH:2]1[C:6]1[CH:7]=[C:8]2[CH:14]=[CH:13][N:12]([CH3:17])[C:9]2=[CH:10][N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
O1C(OCC1)C=1C=C2C(=CN1)NC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
243 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
360 μL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
the reaction is stirred 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction is stirred overnight at rt
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between 10 mL saturated NaCl and CH2Cl2 (4×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried over anhydrous K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo to a tan paste
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed over 50 g silica gel (230-400 mesh)
WASH
Type
WASH
Details
eluting with 5% MeOH/CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(OCC1)C=1C=C2C(=CN1)N(C=C2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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